molecular formula C4H6I2 B13724041 2-Butene, 1,3-diiodo-

2-Butene, 1,3-diiodo-

Cat. No.: B13724041
M. Wt: 307.90 g/mol
InChI Key: MTIFMNTZMLZREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butene, 1,3-diiodo- is an organic compound with the molecular formula C4H6I2 It is a diiodo derivative of butene, specifically substituted at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butene, 1,3-diiodo- can be synthesized through the iodination of 2-butene. One common method involves the use of iodine (I2) in the presence of a catalyst such as palladium. The reaction typically takes place under controlled conditions to ensure the selective addition of iodine atoms at the desired positions .

Industrial Production Methods

Industrial production of 2-Butene, 1,3-diiodo- may involve large-scale iodination processes. These processes often utilize cost-effective and readily available reagents, such as iodine and palladium catalysts, to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Butene, 1,3-diiodo- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated butenes, while reduction reactions can produce butene or mono-iodo butene derivatives .

Scientific Research Applications

2-Butene, 1,3-diiodo- has several applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving iodine metabolism and its effects on biological systems.

    Medicine: It serves as a precursor in the synthesis of iodine-containing drugs and diagnostic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Butene, 1,3-diiodo- involves its ability to undergo various chemical transformations. The iodine atoms in the compound can participate in electrophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butene, 1,3-diiodo- is unique due to its specific substitution pattern, which allows for selective reactions at the 1 and 3 positions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .

Properties

Molecular Formula

C4H6I2

Molecular Weight

307.90 g/mol

IUPAC Name

1,3-diiodobut-2-ene

InChI

InChI=1S/C4H6I2/c1-4(6)2-3-5/h2H,3H2,1H3

InChI Key

MTIFMNTZMLZREE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCI)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.